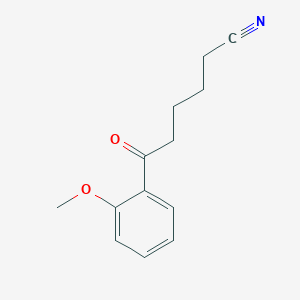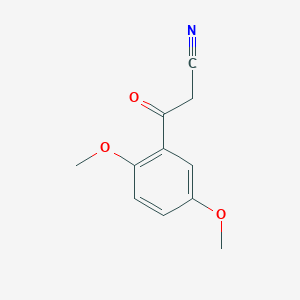
8-(3-Methoxyphenyl)-8-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 3-Methoxyphenylacetic acid, which is a monocarboxylic acid and a phytotoxin in Rhizoctonia solani .
Molecular Structure Analysis
While specific structural information for “8-(3-Methoxyphenyl)-8-oxooctanoic acid” is not available, a related compound, 3-(3-Methoxyphenyl)propionic acid, has a molecular formula of C10H12O3 .Wissenschaftliche Forschungsanwendungen
1. Antioxidant and Antimicrobial Potential
- Ferulic acid dimers, including variants like 8-(3-Methoxyphenyl)-8-oxooctanoic acid, are recognized for their antioxidant properties and potential as antimicrobials. They are particularly significant in plant cell wall structures (He, Jia, & Lu, 2020).
2. Synthesis of Biologically Active Compounds
- The compound is an intermediate in synthesizing various biologically active compounds. It has been utilized in processes like the Vilsmeier reaction and oxidation by Jones reagent to create different pharmacologically relevant molecules (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
3. Pharmaceutical Intermediate Synthesis
- It serves as a new pharmaceutical intermediate, synthesized through various chemical reactions like the Friedal Crafts reaction, highlighting its importance in drug development and chemistry (Ma, 2000).
4. Potential Anxiolytic or Antidepressant Applications
- Derivatives of this compound, such as those used in corticotropin-releasing factor receptor-1 (CRF1) antagonists, show promise as potential anxiolytic or antidepressant drugs (Gilligan et al., 2009).
5. Corrosion Inhibition
- Certain derivatives have shown effectiveness as corrosion inhibitors, particularly in acidic media, suggesting their utility in industrial applications (Bentiss et al., 2006).
6. Role in Synthesizing Chiral Precursors
- It plays a role in the synthesis of chiral precursors for other compounds, showcasing its relevance in creating specific molecular configurations for scientific research (Chen, Zheng, Ni, Zeng, & Xu, 2014).
7. HDAC Inhibition in Cancer Research
- Analogues of this compound have been studied for their role in inhibiting histone deacetylases (HDACs), indicating potential therapeutic applications in cancer treatment (Islam et al., 2012).
8. Nonlinear Optical Properties
- Studies have explored its nonlinear optical properties, which could have implications in fields like photonics and optoelectronics (Tamer et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-(3-methoxyphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-19-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLHPAWEMWYRNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645299 |
Source


|
| Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-63-4 |
Source


|
| Record name | 3-Methoxy-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Methoxyphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














